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Compound of Interest

Compound Name:
1,3-dimethyl-1H-indole-2-

carbaldehyde

CAS No.: 1971-44-4

Cat. No.: B183815

Get Quote

Abstract
1,3-Dimethylindole-2-carboxaldehyde (CAS: N/A for specific isomer, often synthesized in-situ or

custom; related CAS 875-30-9 refers to the parent 1,3-dimethylindole) represents a critical

subclass of indole derivatives where the C3 position is sterically blocked, forcing electrophilic

substitution and functionalization to the C2 position.[1][2][3] This guide details the structural

properties, Vilsmeier-Haack synthesis protocols, and spectroscopic "fingerprint" of this

molecule. It serves as a vital intermediate in the synthesis of

-carbolines and FabI inhibitors for antibiotic development.

Structural Analysis & Physicochemical Properties
The molecule consists of an indole core methylated at the N1 and C3 positions, with a reactive

formyl (aldehyde) group at C2. Unlike typical indoles which are nucleophilic at C3, the 1,3-

dimethyl substitution pattern alters the electronic landscape, directing reactivity to the C2

position.
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Nomenclature and Identifiers
IUPAC Name: 1,3-Dimethyl-1H-indole-2-carbaldehyde

Molecular Formula:

Molecular Weight: 173.21 g/mol

SMILES:Cn1c(C=O)c(C)c2ccccc12

Electronic & Steric Configuration
C3-Blocking Effect: The methyl group at C3 prevents the typical indole C3-acylation. This

steric and electronic block forces electrophilic attack (such as formylation) to the C2 position,

despite C2 being inherently less nucleophilic than C3 in unsubstituted indoles.

Dipole Moment: The C2-aldehyde creates a strong dipole directed away from the indole ring,

enhancing the acidity of the C2-H in precursors and the electrophilicity of the carbonyl

carbon in the product.

Physicochemical Data
Property Value / Description

Appearance
Viscous orange oil or low-melting yellow solid

(recrystallized from ethanol)

Solubility
Soluble in DCM, CHCl

, DMSO; sparingly soluble in water

Melting Point
Typically low melting; often handled as an oil or

purified via chromatography

Key Functional Group
Aldehyde (-CHO) at C2; susceptible to

nucleophilic addition

Spectroscopic Characterization (The "Fingerprint")
Accurate identification relies on the distinct chemical shifts of the methyl groups and the

desheilded aldehyde proton.
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Proton NMR ( H NMR)
Solvent: CDCl

, 400 MHz

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.18 Singlet (s) 1H -CHO

Characteristic

aldehyde proton;

highly

deshielded.

7.71 Multiplet (m) 1H Ar-H (C4)

Deshielded by

proximity to C3-

Me and magnetic

anisotropy.

7.14 – 7.46 Multiplet (m) 3H
Ar-H (C5, C6,

C7)

Typical aromatic

indole envelope.

4.06 Singlet (s) 3H N-CH

N-Methyl group;

deshielded by

aromatic ring

current.

2.65 Singlet (s) 3H C3-CH

C3-Methyl group;

diagnostic for 3-

substituted

indoles.

Infrared Spectroscopy (IR)
C=O Stretch:1659 cm

. This value is slightly lower than typical aliphatic aldehydes (~1720 cm

) due to conjugation with the indole double bond, confirming the

-unsaturated nature of the aldehyde.
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Synthetic Protocol: Vilsmeier-Haack Formylation[2]
[4][5][7][8][9][10]
The most robust method for synthesizing 1,3-dimethylindole-2-carboxaldehyde is the Vilsmeier-

Haack reaction applied to 1,3-dimethylindole. The C3-methyl block ensures regioselectivity for

C2.

Reaction Mechanism[5][10]
Reagent Formation: DMF reacts with POCl

to form the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4]

Electrophilic Attack: The indole nucleus attacks the chloroiminium ion. Since C3 is blocked

by a methyl group, the attack occurs at C2.

Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield

the aldehyde.

Step-by-Step Procedure
Reagents: 1,3-Dimethylindole (1.0 equiv), POCl

(1.2 equiv), DMF (3.0 equiv, dry).

Preparation of Vilsmeier Reagent:

In a flame-dried flask under argon, cool anhydrous DMF to 0°C.

Add POCl

dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at
0°C.

Addition of Substrate:

Dissolve 1,3-dimethylindole in a minimum amount of DMF.

Add this solution dropwise to the Vilsmeier reagent at 0°C.
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Reaction Phase:

Allow the mixture to warm to room temperature.

Critical Step: Heat the mixture to 80–90°C for 4–6 hours. Note: Higher temperature is

required for C2 formylation compared to C3 formylation due to the higher activation energy

at C2.

Workup & Hydrolysis:

Cool the reaction mixture to RT and pour onto crushed ice/water.

Basify to pH 9–10 using 5M NaOH or saturated NaOAc solution. Stir vigorously for 1 hour

to ensure complete hydrolysis of the iminium salt.

Isolation:

Extract with Dichloromethane (DCM) (3 x 50 mL).

Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) or

recrystallization from ethanol if solid.

Reactivity & Applications
Pathway Visualization
The following diagram illustrates the synthesis and downstream utility of the molecule.
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Caption: Synthetic pathway from 1,3-dimethylindole to the 2-carboxaldehyde and its

divergence into medicinal chemistry applications.

Key Applications
Synthesis of

-Carbolines:

Condensation of 1,3-dimethylindole-2-carboxaldehyde with ethyl azidoacetate allows for

the formation of the pyrido[4,3-b]indole (

-carboline) skeleton. This is a privileged scaffold in neuropharmacology.

FabI Inhibitors (Antibiotics):

The aldehyde moiety serves as a handle for reductive amination or condensation to create

inhibitors of the bacterial enzyme FabI (Enoyl-ACP reductase), a target for novel

antibiotics against Staphylococcus aureus.

Schiff Base Ligands:

Reaction with primary amines yields Schiff bases used in coordination chemistry and as

potential antimicrobial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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